molecular formula C8H10O2 B020306 Catechol Dimethylether-d6 CAS No. 24658-24-0

Catechol Dimethylether-d6

Cat. No.: B020306
CAS No.: 24658-24-0
M. Wt: 144.2 g/mol
InChI Key: ABDKAPXRBAPSQN-WFGJKAKNSA-N
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Description

Catechol Dimethylether-d6, also known as this compound, is a useful research compound. Its molecular formula is C8H10O2 and its molecular weight is 144.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Synthesis and Oxidation Studies
Electrochemical methods have been explored for the synthesis of quinoxalinediones and benzofuran derivatives, utilizing catechol and its derivatives as precursors. The electrooxidation of catechols in the presence of various nucleophiles facilitates the formation of complex organic structures, demonstrating the utility of catechol derivatives in electrochemical synthetic methodologies (Habibi et al., 2006), (Nematollahi et al., 2004).

Rotational Spectroscopy for Conformation Analysis
The rotational spectra of dimethylether-d6–Ar and dimethylether-13C–Ar have been studied to understand the conformation of the complex, highlighting the usefulness of isotopic labeling in molecular structure analysis via molecular beam Fourier transform microwave spectroscopy (Maris et al., 2009).

Metal-Organic Frameworks and Proton Conductivity
Catechol derivatives have been utilized in the synthesis of three-dimensional metal-catecholate frameworks, demonstrating high proton conductivity and potential applications in fuel cells and sensors. The coordination of metal ions with catecholate linkers facilitates the creation of porous anionic frameworks with significant electrochemical properties (Nguyen et al., 2015).

NMR Structural Determination in Food and Wine Analysis
The structural determination of catechin-laccase dimeric reaction products via NMR spectroscopy has been applied as a novel approach to identify markers of grape and wine oxidation. This application highlights the role of catechol derivatives in understanding and monitoring the chemical changes during food processing and storage (Deshaies et al., 2021).

Catalysis and Green Chemistry
Research has demonstrated the efficiency of catechol derivatives in catalytic processes, such as the selective O-alkylation of catechol to produce guaiacol, and in carbonate interchange reactions. These studies underscore the potential of catechol derivatives in facilitating environmentally friendly chemical transformations (Talawar et al., 2000), (Tabanelli et al., 2017).

Mechanism of Action

Target of Action

Catechol Dimethylether-d6, like other catechol-containing compounds, is known to interact with a broad range of proteins . These proteins are often associated with the endoplasmic reticulum (ER), which plays a crucial role in protein synthesis and folding, lipid metabolism, and calcium storage . The interaction with ER-associated proteins suggests that this compound may influence these critical cellular processes.

Mode of Action

Catechols are known to interact with proteins in a way that can lead to the activation of the unfolded protein response (upr) . The UPR is a cellular stress response related to the ER. It is activated in response to an accumulation of unfolded or misfolded proteins in the ER .

Biochemical Pathways

This compound, as a catechol derivative, may be involved in various biochemical pathways. For instance, catechols can be part of the degradation pathway of aromatic compounds and lignin by microorganisms . They can also undergo various chemical reactions, including complex formations and redox chemistry, which play an important role in their toxicity .

Pharmacokinetics

It is known that catechol derivatives can exhibit dose-proportional kinetics, with systemic exposure increasing in an approximately dose-proportional manner . The terminal elimination half-life of catechol derivatives can range from less than an hour to several hours .

Result of Action

The interaction of catechols with proteins can lead to various outcomes, including protein and enzyme inactivation, adduct formation, strand breaks in nucleic acids, lipid peroxidation, and uncoupling . These interactions can ultimately lead to non-repairable damage .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of heavy metals, such as iron or copper, can catalyze redox reactions in which catechols are involved . Additionally, the compound’s solubility and storage conditions can also affect its action .

Safety and Hazards

Catechol may form combustible dust concentrations in air, cause skin irritation, cause an allergic skin reaction, cause serious eye damage, be harmful if inhaled, be suspected of causing genetic defects, may cause cancer, and be toxic if swallowed or in contact with skin .

Future Directions

Catechol Dimethylether-d6 is a specialty product for proteomics research . It is also used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food .

Biochemical Analysis

Biochemical Properties

Catechol Dimethylether-d6 interacts with various biomolecules in biochemical reactions. It is soluble in Ethyl Acetate and Hexane , which suggests that it can easily interact with other biomolecules in a cellular environment

Cellular Effects

Catechol, a related compound, has been shown to induce DNA damage and apoptosis in breast cancer cells

Molecular Mechanism

Catechol has been shown to undergo decarboxylation and carboxylation reactions in certain bacteria

Temporal Effects in Laboratory Settings

It is known to be stable and can be stored at -20° C

Metabolic Pathways

Catechol is known to be involved in various metabolic pathways, including those involving enzymes and cofactors

Transport and Distribution

Its solubility in Ethyl Acetate and Hexane suggests that it may be easily transported and distributed within cells.

Properties

IUPAC Name

1,2-bis(trideuteriomethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDKAPXRBAPSQN-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480535
Record name Catechol Dimethylether-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24658-24-0
Record name Catechol Dimethylether-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1650 parts of a solution of crude veratryl chloride in toluene, containing 510 parts of veratryl chloride and obtained by chloromethylation of veratrol, were added, in the course of 15 minutes, to a mixture of 305 parts of toluene, 140 parts of acetone, 197 parts of NaCN, 3.1 parts of NaI, 25 parts of H2 and 5.2 parts of triethylamine, the mixture having been preheated to 65° C. After the addition, stirring was continued for a further 1.5 hours at 85° C., after which 700 parts of H2O were added to the mixture, the lower aqueous phase was separated off and the organic phase was washed a second time with 200 parts of H2O. The organic phase was freed from the toluene, and the residue was distilled over a column under 6 mbar and at 162°-164° C. 445 parts (92%) of VCN were obtained. 1.6% of veratryl alcohol were present in the distillate.
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Synthesis routes and methods II

Procedure details

The present invention relates to a process for the preparation of veratryl cyanide (VCN), wherein the toluene solution of the veratryl chloride obtained by chloromethylation of veratrol is reacted directly with sodium cyanide, with the addition of water, a ketone and a catalyst.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A solution containing 147.0 g (306 mmol) of the tetraethyl stilbene-4,4'-bis(methylenephosphonate) described in (c) above and 129.4 g (673 mmol) of the 4-allyloxy-3-methoxybenzaldehyde described in Example 2 (b) above in 900 ml of anisole, is added dropwise with stirring and at a temperature of 0° to 10° C. to a suspension containing 94.4 g (841 mmol) of potassium tert-butylate, 6.1 g (23 mmol) of 18-crown-6 and 1.75 g (10 mmol) of potassium iodide in 1300 ml of anisole. The mixture is then stirred at room temperature for an additional 1 hour and then at 110° C. for an additional 3 hours. The mixture is cooled to room temperature and the resultant solid is filtered off with suction and recrystallized first from dimethyl sulfoxide and then from veratrol (1,2-dimethoxybenzene), giving 119.5 g of yellow crystals, which corresponds to a yield of 73%.
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tetraethyl stilbene 4,4'-bis(methylenephosphonate)
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147 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Catechol Dimethylether-d6
Reactant of Route 2
Catechol Dimethylether-d6
Reactant of Route 3
Catechol Dimethylether-d6
Reactant of Route 4
Catechol Dimethylether-d6
Reactant of Route 5
Catechol Dimethylether-d6
Reactant of Route 6
Catechol Dimethylether-d6

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